molecular formula C25H28N4O3S B2916239 N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide CAS No. 1209187-47-2

N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide

Cat. No. B2916239
CAS RN: 1209187-47-2
M. Wt: 464.58
InChI Key: OCYUPBKROBRWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Stage 2 : Add trans-1-(2-methoxyethyl)-4-phenylpyrrolidin-3-amine dihydrochloride to the intermediate. After 2 hours, purify the reaction mixture by reverse-phase column chromatography to obtain the final product as a white solid with a 67% yield .

Scientific Research Applications

Microwave-Assisted Synthesis and Applications

Jun Hu et al. (2011) described a microwave-assisted synthesis method for tetrazolyl pyrazole amides, highlighting their bactericidal, pesticidal, herbicidal, and antimicrobial activities. This synthesis method offers a rapid and efficient way to obtain compounds with potential applications in developing new antimicrobial agents (Hu et al., 2011).

Antimicrobial Activity of Pyrazole Derivatives

E. Sharshira and N. M. Hamada (2012) synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. The study found that most compounds exhibited a moderate degree of potent antimicrobial activity, suggesting their potential use in developing new antibacterial and antifungal drugs (Sharshira & Hamada, 2012).

Synthesis and Biological Potentials

J. Rani et al. (2017) synthesized a novel series of tetrahydroimidazo[1,2-a]pyrimidine derivatives, showing significant antimicrobial, antioxidant, and anticancer activity. This study highlights the potential of these compounds in pharmaceutical research, especially for treatments targeting specific bacterial, fungal strains, and cancer cells (Rani et al., 2017).

Molecular Docking and Biological Evaluation

J. Dhevaraj et al. (2019) conducted a study on multi-heterocyclic anti-bacterial drugs, including 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles. They used molecular docking and density functional theory (DFT) to understand the compounds' properties better and found them to have promising antibacterial activities. This approach can be instrumental in designing drugs with targeted antibacterial properties (Dhevaraj et al., 2019).

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S/c1-18-12-14-21(15-13-18)33(31,32)28-16-6-7-19(17-28)25(30)26-24-22-10-5-11-23(22)27-29(24)20-8-3-2-4-9-20/h2-4,8-9,12-15,19H,5-7,10-11,16-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYUPBKROBRWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C4CCCC4=NN3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide

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